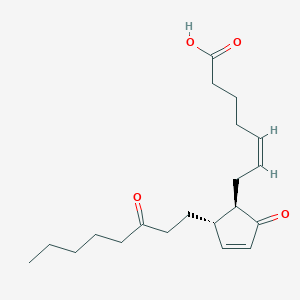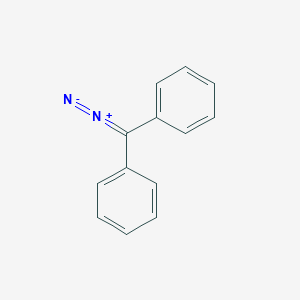
重氮二苯甲烷
概述
描述
Synthesis Analysis
- Diazodiphenylmethane (DDM) can be synthesized through different methods, including the reaction of benzophenone hydrazone with peracetic acid in the presence of a base and iodine. This method has two variants: using benzophenone hydrazone in an organic solvent with peracetic acid, tetramethylguanidine, and iodine; and using a two-phase organic solvent-water mixture with peracetic acid, sodium hydroxide, and a phase-transfer catalyst with iodine (Adamson et al., 1975).
Molecular Structure Analysis
- DDM is known for its nucleophilic character as a 1,3-dipole. Its structure has been established through NMR spectra, showcasing various structural features relevant to its chemical behavior (Ohta et al., 2008).
Chemical Reactions and Properties
- DDM undergoes cycloadditions to 1-substituted buta-1,3-dienes, with reactions showing specific preferences for bonds and producing various derivatives. These reactions are influenced by the substituents in the dienes, as well as the temperature conditions (Ohta et al., 2008).
Physical Properties Analysis
- While specific physical properties of DDM are not detailed in the available literature, its reactions and stability under different conditions provide indirect insights into its physical nature.
Chemical Properties Analysis
- DDM exhibits a range of chemical behaviors depending on the reaction conditions and the nature of the reactants. For instance, its reaction with triphenylphosphine shows a U-shaped Hammett correlation, indicating complex interactions between the reactants and the influence of substituents in DDM (Bethell et al., 1994).
- Additionally, DDM's reaction with singlet molecular oxygen, yielding mainly the corresponding ketone, suggests varied pathways and mechanisms depending on the solvent and environmental conditions (Bethell & McKeivor, 1977).
科学研究应用
Synthesis of (diphenyl)methyl esters and ethers
- Scientific Field: Organic Chemistry
- Application Summary: Diazodiphenylmethane can be used to synthesize (diphenyl)methyl esters and ethers with carboxylic acids and alcohols respectively .
- Methods of Application: The specific experimental procedures may vary depending on the specific ester or ether being synthesized. Typically, the reaction involves combining diazodiphenylmethane with the appropriate carboxylic acid or alcohol in the presence of a catalyst .
- Results or Outcomes: The result of this reaction is the formation of (diphenyl)methyl esters or ethers .
Generation of (diphenyl)methyl carbene
- Scientific Field: Organic Chemistry
- Application Summary: Diazodiphenylmethane can generate the (diphenyl)methyl carbene and nitrogen gas upon illumination by ultraviolet light or heating .
- Methods of Application: This process involves illuminating or heating diazodiphenylmethane, which causes it to decompose into (diphenyl)methyl carbene and nitrogen gas .
- Results or Outcomes: The result of this process is the formation of (diphenyl)methyl carbene and nitrogen gas .
Electrolysis to form Ph2CN−2 anion
- Scientific Field: Electrochemistry
- Application Summary: Diazodiphenylmethane can be electrolyzed to form the Ph2CN−2 anion .
- Methods of Application: This process involves the electrolysis of diazodiphenylmethane, which results in the formation of the Ph2CN−2 anion .
- Results or Outcomes: The result of this process is the formation of the Ph2CN−2 anion .
Synthesis of Benzophenone Azine
- Scientific Field: Organic Chemistry
- Application Summary: Diazodiphenylmethane can be electrolyzed to form the Ph2CN−2 anion, which can decompose to form the Ph2C− anion radical. If carried out in dimethylformamide and tetrabutylammonium perchlorate, these can react to form benzophenone azine, which has the formula Ph2C=N-N=CPh2 .
- Methods of Application: This process involves the electrolysis of diazodiphenylmethane in dimethylformamide and tetrabutylammonium perchlorate, which results in the formation of the Ph2CN−2 anion. This anion can decompose to form the Ph2C− anion radical, which can react to form benzophenone azine .
- Results or Outcomes: The result of this process is the formation of benzophenone azine .
Arndt-Eistert Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Diazodiphenylmethane can be used in the Arndt-Eistert synthesis, a series of chemical reactions designed to convert a carboxylic acid to a higher carboxylic acid homologue (i.e., contains one additional carbon atom) .
- Methods of Application: The Arndt-Eistert synthesis involves the reaction of an acyl chloride with diazodiphenylmethane to give a diazo ketone. This diazo ketone is then heated to give a ketene, which reacts with water to give the desired carboxylic acid .
- Results or Outcomes: The result of this process is the formation of a higher carboxylic acid homologue .
Synthesis of Benzophenone Azine
- Scientific Field: Organic Chemistry
- Application Summary: Diazodiphenylmethane can be electrolyzed to form the Ph2CN−2 anion, which can decompose to form the Ph2C− anion radical. If carried out in dimethylformamide and tetrabutylammonium perchlorate, these can react to form benzophenone azine, which has the formula .
- Methods of Application: This process involves the electrolysis of diazodiphenylmethane in dimethylformamide and tetrabutylammonium perchlorate, which results in the formation of the Ph2CN−2 anion. This anion can decompose to form the Ph2C− anion radical, which can react to form benzophenone azine .
- Results or Outcomes: The result of this process is the formation of benzophenone azine .
Büchner–Curtius–Schlotterbeck Reaction
- Scientific Field: Organic Chemistry
- Application Summary: Diazodiphenylmethane reacts with alcohols or phenols in the presence of boron trifluoride (BF3) to give methyl ethers .
- Methods of Application: This process involves the reaction of diazodiphenylmethane with alcohols or phenols in the presence of boron trifluoride (BF3), which results in the formation of methyl ethers .
- Results or Outcomes: The result of this process is the formation of methyl ethers .
安全和危害
未来方向
属性
IUPAC Name |
[diazo(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHXEGAYQFOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236941 | |
| Record name | Diazodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazodiphenylmethane | |
CAS RN |
883-40-9 | |
| Record name | 1,1′-(Diazomethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-(diazomethylene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAZODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5TWB4MMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

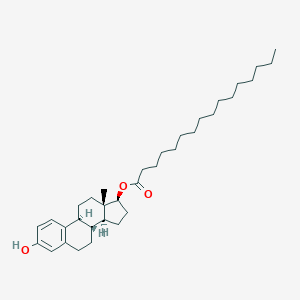
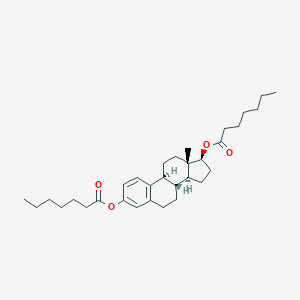
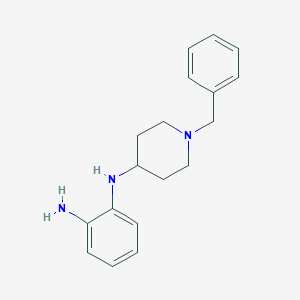
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)



![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)
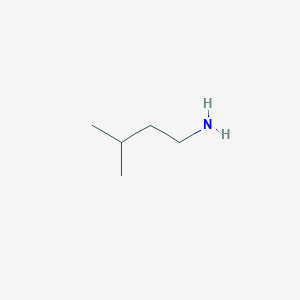

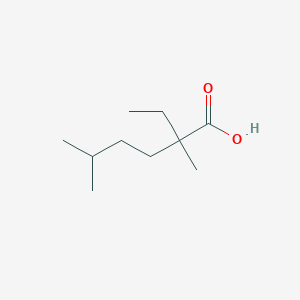
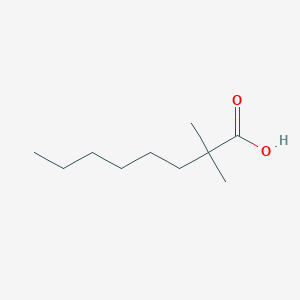
![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)
